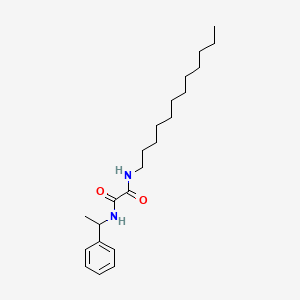![molecular formula C21H23ClN2O3S B11541748 3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11541748.png)
3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophényl)sulfanyl]-N’-[(E)-[3-éthoxy-4-(prop-2-EN-1-yloxy)phényl]méthylidène]propanehydrazide est un composé organique ayant une structure complexe. Il contient un groupe chlorophényle, une liaison sulfanyl, un groupe éthoxy et un groupe propène-1-yloxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-[(4-chlorophényl)sulfanyl]-N’-[(E)-[3-éthoxy-4-(prop-2-EN-1-yloxy)phényl]méthylidène]propanehydrazide implique généralement plusieurs étapes :
Formation de l’hydrazide : Cette étape implique la réaction d’un dérivé d’hydrazine approprié avec un acide carboxylique ou son dérivé pour former l’hydrazide.
Introduction du groupe chlorophényle : Cela peut être réalisé par une réaction de substitution nucléophile où un halogénure de chlorophényle réagit avec un thiol pour former la liaison sulfanyl.
Formation des groupes éthoxy et propène-1-yloxy : Ces groupes peuvent être introduits par des réactions d’éthérification impliquant les alcools correspondants et des groupes partants appropriés.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de catalyseurs, des conditions de réaction contrôlées (température, pression, pH) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de la liaison sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe hydrazide, le convertissant potentiellement en une amine.
Substitution : Le groupe chlorophényle peut participer à des réactions de substitution nucléophile aromatique, en particulier en milieu basique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d’une base comme l’hydroxyde de sodium.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Ses caractéristiques structurales en font un candidat pour l’étude des interactions avec les macromolécules biologiques.
Médecine : Il pourrait avoir un potentiel en tant qu’intermédiaire pharmaceutique ou principe actif, en particulier dans le développement de nouveaux médicaments.
Industrie : Le composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les polymères ou les revêtements.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de son application spécifique. Par exemple, s’il est utilisé comme agent pharmaceutique, il pourrait interagir avec des enzymes ou des récepteurs spécifiques dans l’organisme, modulant leur activité. La présence des groupes chlorophényle et hydrazide suggère des interactions potentielles avec les protéines ou les acides nucléiques, éventuellement par liaison hydrogène ou interactions hydrophobes.
Comparaison Avec Des Composés Similaires
Composés similaires
3-[(4-bromophényl)sulfanyl]-N’-[(E)-[3-éthoxy-4-(prop-2-EN-1-yloxy)phényl]méthylidène]propanehydrazide : Structure similaire mais avec un atome de brome au lieu du chlore.
3-[(4-méthylphényl)sulfanyl]-N’-[(E)-[3-éthoxy-4-(prop-2-EN-1-yloxy)phényl]méthylidène]propanehydrazide : Structure similaire mais avec un groupe méthyle au lieu du chlore.
Unicité
La présence du groupe chlorophényle dans le 3-[(4-chlorophényl)sulfanyl]-N’-[(E)-[3-éthoxy-4-(prop-2-EN-1-yloxy)phényl]méthylidène]propanehydrazide peut conférer des propriétés uniques, telles qu’une réactivité accrue dans les réactions de substitution ou des interactions spécifiques avec des cibles biologiques. La combinaison de la liaison sulfanyl et du groupe hydrazide fournit également un échafaudage unique pour une fonctionnalisation et une étude supplémentaires.
Propriétés
Formule moléculaire |
C21H23ClN2O3S |
|---|---|
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfanyl-N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C21H23ClN2O3S/c1-3-12-27-19-10-5-16(14-20(19)26-4-2)15-23-24-21(25)11-13-28-18-8-6-17(22)7-9-18/h3,5-10,14-15H,1,4,11-13H2,2H3,(H,24,25)/b23-15+ |
Clé InChI |
LCNZBVJAIQTVKZ-HZHRSRAPSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl)OCC=C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541669.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11541671.png)
acetyl}hydrazinylidene)-N-(4-fluorophenyl)butanamide](/img/structure/B11541685.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11541691.png)
![2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11541702.png)
![5-{[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11541707.png)
![N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-6-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11541709.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(propan-2-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11541721.png)
![2-(4-chlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541743.png)

![(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11541752.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11541756.png)
![2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-iodobenzoate](/img/structure/B11541766.png)
![2-{[(E)-(3,5-diiodo-4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11541768.png)
